molecular formula C15H25N5O4 B2888306 7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione CAS No. 505080-75-1

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione

Cat. No. B2888306
M. Wt: 339.396
InChI Key: BYWPMTSVYPTWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dyphylline is a bronchodilator. It works by relaxing muscles in the lungs and chest, making the lungs less sensitive to allergens and other causes of bronchospasm .


Molecular Structure Analysis

The molecular formula of Dyphylline is C10H14N4O4 . The IUPAC name is 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione .


Physical And Chemical Properties Analysis

Dyphylline has a molecular weight of 254.24 g/mol . It has a melting point of 160°C to 165°C . It appears as a white powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of related purine derivatives, such as 9,9′-Thiobis-(1,2,3,4,7,8-hexahydro-7-methyl-6H-pyrimido[1,6-a]pyrimidine-6,8-dione) , demonstrates innovative approaches to forming complex structures through unexpected reactions, such as the formation of a sulfur bridge in pyrimidine rings (Simo et al., 1999).
  • Precursors for Bioactive Molecules : The work on Highly Efficient and Practical Syntheses of Lavendamycin Methyl Ester and Related Novel Quinolindiones reveals the synthesis of novel compounds with potential antitumor activity, showcasing the role of purine analogs as precursors in developing therapeutic agents (Behforouz et al., 1996).

Biochemical and Pharmacological Applications

  • Antimicrobial and Antiviral Activities : The synthesis and evaluation of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides for their cytostatic, antimicrobial, and anti-HCV activity highlight the therapeutic potential of modified purine derivatives in treating infections and cancer (Nauš et al., 2014).
  • Fluorescence Probes for Biological Pathways : The development of 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes underscores the utility of purine derivatives in creating tools for tracing biological pathways, indicating their importance in biochemical research (Prior et al., 2014).

properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-3-4-5-6-7-16-14-17-12-11(20(14)8-10(22)9-21)13(23)18-15(24)19(12)2/h10,21-22H,3-9H2,1-2H3,(H,16,17)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPMTSVYPTWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione

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